Estradiol Hemihydrate

Description

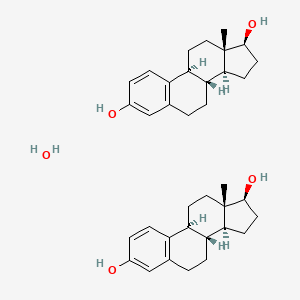

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t2*14-,15-,16+,17+,18+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVGLAMWAQMPDR-WVEWYJOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858948 | |

| Record name | beta-Estradiol semihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35380-71-3 | |

| Record name | Estradiol hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035380713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Estradiol semihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXY7B3Q98Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Estradiol Hemihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) hemihydrate is the hydrated form of estradiol, the most potent naturally occurring estrogen in humans.[1] It plays a crucial role in the regulation of the estrous and menstrual female reproductive cycles.[1] As a pharmaceutical substance, it is widely used in hormone replacement therapy to treat symptoms associated with menopause, in hormonal contraception, and in the management of certain hormone-sensitive cancers.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties of estradiol hemihydrate, complete with experimental protocols and visual diagrams to support research and development activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4][5] The presence of a half-molecule of water per molecule of estradiol is a defining characteristic of this stable crystalline form.[6][7]

Table 1: Chemical Identifiers and Formula

| Property | Value | Source |

| IUPAC Name | bis((8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol);hydrate | [1] |

| CAS Number | 35380-71-3 | [8][9] |

| Chemical Formula | (C₁₈H₂₄O₂)₂·H₂O or C₃₆H₅₀O₅ | [8] |

| Molecular Weight | 562.78 g/mol | [8] |

| Synonyms | β-Estradiol hemihydrate, Estradiol semihydrate | [10][11][12] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | ~176 °C | [8] |

| Endothermic peaks around 112 °C and 174 °C (water loss) prior to melting at 179 °C.[2] | ||

| pKa (Strongest Acidic) | 10.33 | [9] |

| logP (Octanol-Water Partition Coefficient) | 4.01 | [13] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Solubility | Practically insoluble in water.[12] Soluble in organic solvents such as ethanol, methanol, acetone, dioxane, and chloroform.[4][5][12] | |

| Density | 1.17 g/cm³ | [5] |

Table 3: Crystallographic Data

| Property | Value | Source |

| Crystal System | Orthorhombic | [7] |

| Space Group | P 2 21 21 | [1] |

| Unit Cell Dimensions | a = 6.54127 Å, b = 12.05549 Å, c = 19.2527 Å | [1] |

| α = 90°, β = 90°, γ = 90° | [1] |

Signaling Pathway

Estradiol exerts its effects by binding to estrogen receptors (ERs), which are primarily nuclear receptors. This interaction triggers a cascade of molecular events leading to the regulation of gene expression.

As depicted, estradiol diffuses across the cell membrane and binds to the estrogen receptor in the cytoplasm, causing the dissociation of heat shock proteins.[1] The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements on the DNA.[1][14] This binding initiates the transcription of target genes, leading to the synthesis of specific proteins that mediate the physiological effects of estradiol.[1]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data. The following sections outline methodologies for determining key physicochemical properties of this compound.

Melting Point Determination (Capillary Method - USP <741>)

This method determines the temperature range over which the crystalline solid melts.

Methodology:

-

Sample Preparation: The this compound sample is finely powdered and, if necessary, dried to remove any surface moisture.[15] A small amount of the powdered sample is then packed into a capillary tube sealed at one end.[15]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.[1]

-

Heating and Observation: The sample is heated at a controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.[4][14]

Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a sealed flask.[9]

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[16]

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Purity Determination (High-Performance Liquid Chromatography - HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of this compound.

Methodology:

-

Sample and Standard Preparation: A solution of this compound is prepared in a suitable solvent. A reference standard solution is also prepared.

-

Chromatographic System: A typical system consists of a C18 reversed-phase column. The mobile phase could be a mixture of acetonitrile (B52724) and a buffer solution.[17][18]

-

Analysis: A small volume of the sample solution is injected into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases.

-

Detection and Quantification: A UV detector is commonly used to detect the eluting components.[18] The purity is calculated by comparing the area of the main estradiol peak to the total area of all peaks in the chromatogram.[19] Known impurities can be identified and quantified by comparing their retention times and responses to those of reference standards.[13][20]

Conclusion

This technical guide provides a foundational understanding of the key chemical and physical properties of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed experimental protocols provide a basis for laboratory investigations. The signaling pathway and workflow diagrams serve to visually represent complex processes, aiding in comprehension and application. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound.

References

- 1. uspbpep.com [uspbpep.com]

- 2. ijirss.com [ijirss.com]

- 3. icdd.com [icdd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. testinglab.com [testinglab.com]

- 6. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 14. â©741⪠Melting Range or Temperature [doi.usp.org]

- 15. scribd.com [scribd.com]

- 16. who.int [who.int]

- 17. researchgate.net [researchgate.net]

- 18. Determination of estradiol and its degradation products by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. waters.com [waters.com]

Estradiol Hemihydrate: A Technical Guide to Solubility in Ethanol and DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of estradiol (B170435) hemihydrate in two common laboratory solvents: ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require precise and reliable data on the solubility characteristics of this active pharmaceutical ingredient.

Core Data Presentation: Solubility of Estradiol

| Compound | Solvent | Solubility | Temperature |

| 17β-Estradiol | Ethanol | ~2.5 mg/mL | Not Specified |

| 17β-Estradiol | DMSO | ~20 mg/mL | Not Specified |

Note: The data presented is for the anhydrous form of estradiol. While estradiol hemihydrate is known to be soluble in ethanol, the precise solubility may vary slightly from the anhydrous form due to the presence of water of hydration.[1][2][3][4]

Experimental Protocols: Determining Solubility

The following is a detailed methodology for determining the solubility of this compound, adapted from established protocols for assessing the solubility of chemical compounds for in-vitro assays.

Objective:

To determine the saturation solubility of this compound in ethanol and DMSO at a specified temperature (e.g., 25°C and 37°C).

Materials:

-

This compound (analytical grade)

-

Ethanol (anhydrous, ACS grade or higher)

-

Dimethyl Sulfoxide (DMSO) (anhydrous, ACS grade or higher)

-

Analytical balance (readable to at least 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate glass vials.

-

Add a known volume of the respective solvent (ethanol or DMSO) to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The mixture should have visible undissolved solid material.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid material.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve, accounting for the dilution factor.

-

Mandatory Visualizations

Estradiol Signaling Pathways

Estradiol exerts its biological effects through multiple signaling pathways, which can be broadly categorized as genomic and non-genomic. The genomic pathway involves the binding of estradiol to its intracellular receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression. The non-genomic pathways are initiated by estradiol binding to membrane-associated estrogen receptors, leading to rapid cellular responses through various kinase cascades.

Caption: Overview of Estradiol Signaling Pathways.

Experimental Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound follows a systematic workflow to ensure accurate and reproducible results. This involves preparing a saturated solution, separating the dissolved and undissolved fractions, and quantifying the concentration of the dissolved compound.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. Estradiol, USP (Hemihydrate) | API | Medisca [medisca.com]

- 2. Estradiol, USP (Hemihydrate) (Micronized) | API | Medisca [medisca.com]

- 3. ESTRADIOL USP HEMIHYDRATE NON-MICRONIZED - PCCA [pccarx.com]

- 4. This compound BP EP USP CAS 35380-71-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

The Stability and Degradation Landscape of Estradiol Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of estradiol (B170435) hemihydrate and its degradation products. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the critical factors influencing the stability of this widely used active pharmaceutical ingredient (API). This document details the chemical and solid-state stability of estradiol hemihydrate, outlines its primary degradation pathways, and provides detailed experimental protocols for stability-indicating analytical methods.

Chemical and Solid-State Stability of this compound

This compound, a hydrated form of the primary female sex hormone 17β-estradiol, is the most common and stable crystalline form used in pharmaceutical preparations[1]. Its stability is a critical attribute that can impact the safety, efficacy, and shelf-life of drug products. The hemihydrate form contains half a molecule of water per molecule of estradiol within its crystal lattice, which contributes to its thermodynamic stability compared to anhydrous and other polymorphic forms[2].

Under ambient conditions, this compound is a relatively stable compound. However, it is susceptible to degradation under various stress conditions, including exposure to heat, light, humidity, and certain chemical environments (acidic, alkaline, and oxidative). Understanding the solid-state properties and polymorphism of estradiol is crucial, as different crystalline forms can exhibit varying physical properties, including stability and dissolution rates, which in turn can affect bioavailability[3].

Thermal analysis has shown that this compound undergoes dehydration at elevated temperatures. Thermogravimetric analysis (TGA) indicates a weight loss corresponding to the loss of water, typically occurring before the melting of the anhydrous estradiol[2]. This dehydration can be a critical factor in the stability of solid dosage forms, as it may lead to changes in the physical properties of the drug substance.

Major Degradation Products

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance. For this compound, the most commonly identified degradation products are Estrone and Δ⁹,¹¹-Estrone [4][5].

-

Estrone (E1): Estrone is formed through the oxidation of the 17-hydroxyl group of the estradiol molecule. It is a known metabolite of estradiol and is often considered a related substance in stability studies.

-

Δ⁹,¹¹-Estrone: This degradant is another key impurity that can form under stress conditions. Its presence can interfere with the accurate quantification of estradiol and may have its own biological activity[5].

Other potential degradation products can arise from further oxidation or rearrangement of the estradiol molecule, particularly under harsh stress conditions. A novel oxidative decomposition mechanism has been proposed, involving the formation of an epoxy function over the C9-C10 bond, which can then lead to seco-steroid derivatives[6].

Quantitative Data on Forced Degradation

The following tables summarize the quantitative data on the degradation of estradiol under various stress conditions. It is important to note that the exact percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration of the stressor, temperature, duration of exposure). The data presented here is a synthesis of findings from multiple studies to provide a comparative overview.

Table 1: Summary of Estradiol Degradation under Forced Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products Identified | Reference(s) |

| Acidic Hydrolysis | 0.1 N HCl | 1 hour at 70°C | ~10-15% | Estrone, other minor degradants | [7][8] |

| Alkaline Hydrolysis | 0.05 N NaOH | 30 minutes at 60°C | ~15-25% | Estrone, Δ⁹,¹¹-Estrone | [3][9] |

| Oxidative Degradation | 6% H₂O₂ | 30 minutes at 60°C | Significant | Estrone, Δ⁹,¹¹-Estrone, Epoxy derivatives | [3][6][9] |

| Thermal Degradation | 60°C (solid state) | 6 hours | ~5-10% | Estrone | [9] |

| Photolytic Degradation | UV light (254 nm) | 24 hours | Variable, can be significant | Estrone, photolytic adducts | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. The following sections provide protocols for forced degradation studies and the subsequent analysis by a stability-indicating HPLC method.

Sample Preparation for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) is typically prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This stock solution is then subjected to various stress conditions as described below.

4.1.1 Acidic Hydrolysis

-

To 1 mL of the estradiol stock solution, add 1 mL of 0.1 N hydrochloric acid.

-

Reflux the mixture at 70°C for 1 hour.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

4.1.2 Alkaline Hydrolysis

-

To 1 mL of the estradiol stock solution, add 1 mL of 0.05 N sodium hydroxide.

-

Reflux the mixture at 60°C for 30 minutes.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.05 N hydrochloric acid.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

4.1.3 Oxidative Degradation

-

To 1 mL of the estradiol stock solution, add 1 mL of 6% (v/v) hydrogen peroxide.

-

Keep the solution at 60°C for 30 minutes.

-

Cool the solution to room temperature.

-

Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

4.1.4 Thermal Degradation

-

For solid-state thermal degradation, place a known quantity of this compound powder in an oven at 60°C for 6 hours.

-

For degradation in solution, keep the stock solution in an oven at 60°C for 6 hours.

-

After the specified time, cool the sample to room temperature.

-

If a solid sample was used, dissolve it in the mobile phase.

-

Dilute the solution to a suitable concentration for HPLC analysis.

4.1.5 Photolytic Degradation

-

Expose the estradiol stock solution to UV light at a wavelength of 254 nm in a photostability chamber for 24 hours.

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for the separation and quantification of estradiol from its degradation products. The following method is a representative example based on published literature.

Table 2: HPLC Method Parameters for the Analysis of Estradiol and its Degradation Products

| Parameter | Specification |

| Column | Zorbax SB-CN (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile: 0.085% Phosphoric Acid: Tetrahydrofuran (27:63:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

| Run Time | Sufficient to allow for the elution of all degradation products |

Method Validation: The HPLC method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Estradiol Signaling Pathway

Estradiol exerts its physiological effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. The binding of estradiol to these receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway: In the classical genomic pathway, estradiol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The estradiol-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription[11][12].

Non-Genomic Pathway: Estradiol can also initiate rapid signaling events through membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor (GPER)[10][11][12]. Activation of these receptors can lead to the rapid activation of various intracellular signaling cascades, including the PI3K/AKT and MAPK pathways, which in turn can influence cellular processes and modulate the activity of nuclear ERs[10][11].

Conclusion

The stability of this compound is a multifaceted issue that requires a thorough understanding of its solid-state properties, degradation pathways, and the influence of various environmental factors. The information and protocols provided in this technical guide serve as a valuable resource for professionals involved in the development and quality control of estradiol-containing pharmaceutical products. By employing robust stability-indicating methods and understanding the potential degradation products, the quality, safety, and efficacy of these essential medicines can be ensured.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New oxidative decomposition mechanism of estradiol through the structural characterization of a minute impurity and its degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. daneshyari.com [daneshyari.com]

- 8. bepls.com [bepls.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ecommons.roseman.edu [ecommons.roseman.edu]

- 11. researchgate.net [researchgate.net]

- 12. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]

Estradiol Hemihydrate's Interaction with Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of estradiol (B170435) hemihydrate to its primary cellular targets, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Estradiol, the most potent endogenous estrogen, plays a pivotal role in a vast array of physiological processes, and its interaction with ERs is a cornerstone of endocrine research and drug development. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing this binding, and a visualization of the subsequent signaling cascades. For the purposes of this guide, the binding characteristics of estradiol hemihydrate are considered equivalent to 17β-estradiol, the active form of the hormone.

Quantitative Binding Affinity of Estradiol to Estrogen Receptors

Estradiol exhibits high affinity for both ERα and ERβ, although there are some reported differences in binding kinetics and affinity depending on the specific receptor isoform and the experimental system used. The binding affinity is typically quantified using metrics such as the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.

Below is a summary of reported binding affinities of 17β-estradiol to various forms of the estrogen receptor.

| Receptor Subtype/Isoform | Ligand | Binding Affinity Metric | Value (pM) | Source |

| Human ERα (ER66) | [³H]-17β-estradiol | Kd | 68.81 | |

| Human ERα (ER46) | [³H]-17β-estradiol | Kd | 60.72 | |

| Human ERα (ER36) | [³H]-17β-estradiol | Kd | 2200 | |

| Human ERα | 16α-iodo-17β-estradiol | Kd | 100 | |

| Rat ERβ | 16α-iodo-17β-estradiol | Kd | 400 |

Note: The data presented are from various studies and experimental conditions, which can influence the absolute values. However, the relative affinities provide a valuable comparison.

Experimental Protocols for Determining Binding Affinity

The determination of estradiol's binding affinity to estrogen receptors relies on a variety of robust in vitro assay techniques. The following sections detail the methodologies for three key experimental approaches.

Radioligand Binding Assay (Competitive)

This is a classic and widely used method to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of estradiol for ERα and ERβ.

Materials:

-

Purified recombinant human ERα or ERβ

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (competitor)

-

Assay Buffer (e.g., Tris-HCl buffer with additives like DTT and glycerol)

-

Hydroxylapatite (HAP) slurry or filter mats

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol. The radiolabeled estradiol is used at a fixed concentration, typically near its Kd value.

-

Incubation: In assay tubes, combine the purified estrogen receptor, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of unlabeled 17β-estradiol. Include control tubes for total binding (no unlabeled estradiol) and non-specific binding (a large excess of unlabeled estradiol).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, vacuum filtration through glass fiber filters can be used.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled competitor. The IC50 value is determined from this curve, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

A generalized workflow for a competitive radioligand binding assay is depicted below.

Fluorescence Polarization (FP) Assay

This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand upon binding to a larger molecule, such as a receptor.

Objective: To determine the IC50 of estradiol for ERα and ERβ in a high-throughput format.

Materials:

-

Purified recombinant human ERα or ERβ

-

Fluorescently labeled estradiol (e.g., fluorescein-labeled estradiol)

-

Unlabeled 17β-estradiol

-

Assay Buffer

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup: In a microplate, add a fixed concentration of the estrogen receptor and the fluorescently labeled estradiol.

-

Addition of Competitor: Add serial dilutions of unlabeled 17β-estradiol to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well using a microplate reader. When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger receptor, its tumbling is slowed, leading to high polarization.

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the unlabeled competitor is used to generate a competition curve and determine the IC50 value.

The principle of a competitive fluorescence polarization assay is illustrated in the following diagram.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., estradiol) to a ligand (e.g., estrogen receptor) immobilized on a sensor surface in real-time.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the estradiol-ER interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant human ERα or ERβ

-

17β-estradiol solutions of varying concentrations

-

Running buffer

Procedure:

-

Immobilization: The estrogen receptor is immobilized onto the surface of the sensor chip. This can be done directly via amine coupling or indirectly by capturing a tagged receptor onto an antibody-coated surface.

-

Binding Analysis: A solution containing a specific concentration of estradiol is flowed over the sensor surface. The binding of estradiol to the immobilized receptor causes a

The Core of Estradiol's Rapid Response: A Technical Guide to Non-Genomic Signaling Pathways

For Immediate Release

This technical guide provides an in-depth exploration of the non-genomic signaling pathways of estradiol (B170435) hemihydrate, a critical area of study for researchers, scientists, and drug development professionals. Moving beyond the classical genomic model of estrogen action, this document elucidates the rapid, membrane-initiated signaling cascades that have profound implications for cellular function and therapeutic intervention. This guide offers a comprehensive overview of the core mechanisms, quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding and further investigation in this dynamic field.

Introduction to Non-Genomic Estradiol Signaling

Estradiol's biological effects are not solely mediated by the regulation of gene expression through nuclear estrogen receptors (ERs), a process that typically occurs over hours to days. A distinct and rapid mode of action, termed non-genomic signaling, is initiated at the cell membrane and elicits cellular responses within seconds to minutes.[1][2] These speedy pathways are orchestrated by membrane-associated estrogen receptors (mERs), including isoforms of the classical estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER), also known as GPR30.[3][4]

Activation of these receptors by estradiol triggers a cascade of intracellular events, including the mobilization of calcium, and the activation of key protein kinase pathways such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[5][6] These signaling cascades play crucial roles in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and neuroprotection, making them attractive targets for drug development.[7][8]

Quantitative Data on Estradiol's Non-Genomic Actions

The following tables summarize key quantitative parameters associated with the non-genomic signaling of estradiol, providing a basis for experimental design and data comparison.

| Receptor | Ligand | Dissociation Constant (Kd) | Cell/System | Reference |

| mERα (ER66) | [³H]-17β-estradiol | 68.81 pM | Cell-free expression system | [9] |

| mERα (ER46) | [³H]-17β-estradiol | 60.72 pM | Cell-free expression system | [9] |

| GPER | 17β-estradiol | 3-6 nM | Various cell lines | [3] |

| GPER | G-1 (GPER agonist) | ~11 nM | Breast cancer cells | [10] |

Table 1: Binding Affinities of Estradiol and Related Ligands to Membrane Estrogen Receptors. This table presents the equilibrium dissociation constants (Kd), a measure of binding affinity, for estradiol and a GPER-specific agonist. Lower Kd values indicate higher binding affinity.

| Pathway | Cell Line | Treatment | Peak Activation Time | Reference |

| MAPK/ERK | MCF-7 | 10 nM 17β-estradiol | 2-5 minutes | [5] |

| MAPK/ERK | Cerebral Cortical Explants | 17β-estradiol | 5-15 minutes (sustained for at least 2 hours) | [11] |

| PI3K/Akt | HEC-1A | 1 µM 17β-estradiol | 15 minutes | [6] |

| PI3K/Akt | Ishikawa | 1 µM 17β-estradiol | 30 minutes | [6] |

| PI3K/Akt | HepG2 | 10 nM 17β-estradiol | Biphasic: 3 minutes and a second wave starting at 10 minutes, peaking at 30 minutes | [12] |

| PI3K | MCF-7 | 17β-estradiol | 5 minutes | [13] |

Table 2: Time Course of Estradiol-Induced Kinase Activation. This table outlines the time to peak activation of the MAPK/ERK and PI3K/Akt signaling pathways in different cell types following estradiol treatment.

| Pathway | Cell Line | Estradiol Concentration | Effect | Reference |

| PI3K/Akt | Human Spermatozoa | 10 nM, 100 nM, 1 µM | Dose-dependent increase in Akt phosphorylation | [14] |

| PI3K/Akt | Endometrial Cancer Cells | Increasing doses | Gradual increase in Akt activation | [6] |

Table 3: Dose-Dependent Activation of the PI3K/Akt Pathway by Estradiol. This table illustrates the dose-dependent nature of estradiol's effect on the PI3K/Akt signaling pathway.

Key Signaling Pathways: Visualized

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary non-genomic signaling pathways initiated by estradiol.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of non-genomic estradiol signaling.

Western Blotting for Phosphorylated ERK (p-ERK) Detection

This protocol is adapted from established methods for analyzing MAPK/ERK pathway activation.[15][16][17][18]

Objective: To detect and quantify the levels of phosphorylated ERK1/2 in cell lysates following estradiol treatment.

Materials:

-

Cell culture reagents

-

Estradiol hemihydrate

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment with this compound at desired concentrations and time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Intracellular Calcium Measurement using Fura-2 AM

This protocol is based on standard procedures for ratiometric calcium imaging.[19][20][21][22][23]

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to estradiol stimulation.

Materials:

-

Fura-2 AM

-

Anhydrous DMSO

-

Pluronic F-127 (optional)

-

Loading buffer (e.g., HBSS with 1% BSA)

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm

Procedure:

-

Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.

-

Cell Loading (Adherent Cells):

-

Plate cells on glass coverslips or in a clear-bottom microplate.

-

Prepare a loading solution by diluting the Fura-2 AM stock solution in loading buffer to a final concentration of 1-5 µM. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.

-

Aspirate the culture medium and wash the cells once with loading buffer.

-

Add the Fura-2 AM loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.

-

-

Washing and De-esterification:

-

Aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer.

-

Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Fluorescence Measurement:

-

Mount the coverslip on the imaging chamber or place the microplate in the reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

-

Add this compound to the cells and record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

PI3 Kinase Activity Assay

This protocol provides a general framework for assessing PI3K activity following estradiol stimulation, based on commercially available kits and published methods.[13][24]

Objective: To measure the activity of PI3K in cell lysates after treatment with estradiol.

Materials:

-

PI3 Kinase Activity Assay Kit (containing kinase buffer, ATP, PIP2 substrate, and detection reagents)

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

Antibody for immunoprecipitating the p85 regulatory subunit of PI3K (optional)

-

Protein A/G beads (for immunoprecipitation)

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells with estradiol as required and lyse the cells in a suitable lysis buffer.

-

(Optional) Immunoprecipitation of PI3K: Incubate cell lysates with an anti-p85 antibody to immunoprecipitate the PI3K enzyme complex. Capture the complex using protein A/G beads.

-

Kinase Reaction:

-

Resuspend the immunoprecipitated PI3K or add a portion of the cell lysate to a microplate well.

-

Add the kinase reaction buffer containing PIP2 substrate and ATP.

-

Incubate to allow the kinase reaction to proceed, during which PI3K will phosphorylate PIP2 to generate PIP3.

-

-

Detection of PIP3:

-

Add a PIP3 detector protein (often a PH domain-containing protein fused to a reporter like biotin (B1667282) or an enzyme) that specifically binds to the newly synthesized PIP3.

-

Add a secondary detection reagent (e.g., streptavidin-HRP if a biotinylated detector was used).

-

Add a substrate for the reporter enzyme to generate a colorimetric or fluorescent signal.

-

-

Measurement and Analysis: Read the signal using a microplate reader. The intensity of the signal is proportional to the amount of PIP3 produced and thus reflects the PI3K activity.

Conclusion

The non-genomic signaling pathways of this compound represent a paradigm shift in our understanding of estrogen action. The rapid activation of mERs and GPER, and the subsequent engagement of the MAPK/ERK and PI3K/Akt pathways, as well as the mobilization of intracellular calcium, underscore the complexity and immediacy of estradiol's effects. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into these critical pathways and paving the way for the development of novel therapeutics that can selectively modulate these rapid signaling events for the treatment of a wide range of diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Does GPER Really Function as a G Protein-Coupled Estrogen Receptor in vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosine kinase/p21ras/MAP‐kinase pathway activation by estradiol‐receptor complex in MCF‐7 cells. | The EMBO Journal [link.springer.com]

- 6. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of G protein coupled estrogen receptor (GPER) promotes the migration of renal cell carcinoma via the PI3K/AKT/MMP-9 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

- 10. Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estrogen-Induced Activation of Mitogen-Activated Protein Kinase in Cerebral Cortical Explants: Convergence of Estrogen and Neurotrophin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biphasic Estradiol-induced AKT Phosphorylation Is Modulated by PTEN via MAP Kinase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3-kinase in concert with Src promotes the S-phase entry of oestradiol-stimulated MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. 3.4. Western Blotting and Detection [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 20. moodle2.units.it [moodle2.units.it]

- 21. benchchem.com [benchchem.com]

- 22. hellobio.com [hellobio.com]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

The Regulation of Gene Expression by Estradiol Hemihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435), a primary estrogenic hormone, plays a pivotal role in a vast array of physiological processes, extending from reproductive health to the modulation of cardiovascular, skeletal, and central nervous systems. Its hydrated form, estradiol hemihydrate, is a potent estrogen receptor agonist widely utilized in hormone replacement therapies. This compound exerts its profound biological effects primarily through the regulation of gene expression. Upon entering a target cell, it binds to and activates estrogen receptors (ERs), principally ERα and ERβ, which then function as ligand-activated transcription factors.[1] This interaction initiates a cascade of molecular events that ultimately alter the transcription of target genes, leading to changes in protein synthesis and cellular function.[1]

This technical guide provides an in-depth exploration of the mechanisms by which this compound regulates gene expression, intended for researchers, scientists, and professionals in drug development. It details the core signaling pathways, provides comprehensive experimental protocols for studying these mechanisms, and presents quantitative data on estradiol-regulated genes.

Core Mechanisms of Action: Signaling Pathways

Estradiol's regulation of gene expression is multifaceted, occurring through two primary pathways: the classical genomic (nuclear-initiated) pathway and the non-genomic (membrane-initiated) pathway. These pathways can act independently or in concert to modulate cellular responses.[2]

Genomic Signaling Pathway

The genomic pathway represents the classical mechanism of steroid hormone action and is responsible for the majority of long-term estrogenic effects. This pathway can be further subdivided into ERE-dependent and ERE-independent signaling.

-

ERE-Dependent Signaling: In this pathway, estradiol diffuses across the cell membrane and binds to ERs located predominantly in the nucleus.[2] Ligand binding induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[3] The ER-ERE complex then recruits a variety of co-activators and other transcriptional machinery to initiate or enhance the transcription of downstream genes.[4]

-

ERE-Independent Signaling: Estradiol can also regulate gene expression without direct binding of the ER to an ERE. In this mechanism, the estradiol-ER complex interacts with other transcription factors, such as AP-1, Sp-1, and NF-κB, that are already bound to their respective DNA response elements.[2] This protein-protein interaction modulates the transcriptional activity of these factors, thereby influencing the expression of their target genes.[2]

Non-Genomic Signaling Pathway

In addition to the nuclear-initiated pathways, estradiol can elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the binding of estradiol to a subpopulation of ERs located at the plasma membrane (mERs), including the G-protein coupled estrogen receptor (GPER).[3] This binding activates various intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[2] These kinase cascades can, in turn, phosphorylate and modulate the activity of various downstream proteins, including transcription factors, leading to rapid changes in gene expression.[2] There is also evidence of crosstalk between the non-genomic and genomic pathways, where signaling molecules activated by mERs can influence the transcriptional activity of nuclear ERs.[5]

Quantitative Analysis of Estradiol-Regulated Gene Expression

The following tables summarize quantitative data on genes regulated by 17β-estradiol in common breast cancer cell line models.

Table 1: Examples of Estradiol-Regulated Genes in MCF-7 Cells

| Gene Symbol | Gene Name | Regulation | Fold Change | Cell Line | Reference |

| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Up | >10 | MCF-7 | [6] |

| PGR | Progesterone Receptor | Up | >5 | MCF-7 | [6] |

| CCND1 | Cyclin D1 | Up | ~2-3 | MCF-7 | [7] |

| TFF1 (pS2) | Trefoil Factor 1 | Up | >20 | MCF-7 | [7] |

| MYC | MYC Proto-Oncogene | Up | ~2 | MCF-7 | [8] |

| IL1R1 | Interleukin 1 Receptor Type 1 | Down | ~2 | MCF-7 | [9] |

| PDCD4 | Programmed Cell Death 4 | Down | ~1.5-2 | MCF-7 | [10] |

| RASA1 | RAS P21 Protein Activator 1 | Down | ~1.5-2 | MCF-7 | [10] |

Table 2: Dose-Response of 17β-Estradiol in Breast Cancer Cell Lines

| Assay | Cell Line | Endpoint | EC50 / IC50 | Reference |

| Luciferase Reporter | T47D-KBluc | Luciferase Induction | ~0.01 nM | [11] |

| Luciferase Reporter | T47D.Luc | Luciferase Induction | 6 pM | [12] |

| Cell Proliferation | MCF-7 | Inhibition of Growth | ~50 µg/mL (High dose) | [13] |

| Cell Proliferation | BT-474 | Inhibition of Growth | ~50 µg/mL (High dose) | [13] |

| ERα Transcription | MCF-7 | Reporter Gene Activation | 0.1 nM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of estradiol-mediated gene regulation. The following sections provide step-by-step protocols for key experimental techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein, such as ERα.

Objective: To map the genomic locations of ERα binding in response to estradiol treatment.

Cell Line: MCF-7 human breast cancer cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture MCF-7 cells in RPMI with 5% FCS.

-

Three days prior to treatment, switch to a starving medium.

-

Treat cells with 10 nM 17β-estradiol or a vehicle control for 45 minutes.[15]

-

-

Cross-linking:

-

Add formaldehyde (B43269) to a final concentration of 1% to the culture medium and incubate for 30 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and harvest.

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend in a suitable buffer.

-

Shear the chromatin into fragments of approximately 500bp-1kb using a Bioruptor.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-ERα antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Reverse Cross-linking and DNA Purification:

-

Elute the complexes from the beads and reverse the cross-links by incubating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina).

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequence reads to the human reference genome.

-

Use peak-calling algorithms to identify regions of ERα enrichment.

-

Analyze the identified binding sites for associated genes and motifs.

-

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive profile of the transcriptome, allowing for the identification and quantification of genes that are differentially expressed upon estradiol treatment.

Objective: To identify genes whose expression is regulated by estradiol.

Cell Line: MCF-7 human breast cancer cells.

Protocol:

-

Cell Culture and Treatment:

-

Culture MCF-7 cells in their recommended growth medium.

-

Prior to treatment, culture the cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for 48 hours to deplete endogenous hormones.[10]

-

Treat the cells with 100 nM 17β-estradiol or a vehicle control for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[6]

-

-

RNA Extraction:

-

Harvest the cells at each time point.

-

Isolate total RNA using a suitable method, such as TRIzol or a column-based kit.[6]

-

Assess the quality and quantity of the extracted RNA.

-

-

Library Preparation:

-

Enrich for mRNA from the total RNA population, typically through poly(A) selection.

-

Fragment the mRNA into smaller pieces.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

Purify and quantify the final library.

-

-

Sequencing:

-

Perform high-throughput sequencing of the prepared library on a platform such as Illumina.

-

-

Data Analysis:

-

Perform quality control checks on the raw sequencing reads.

-

Align the reads to the human reference genome.

-

Quantify the expression level of each gene.

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated by estradiol treatment.

-

Perform downstream analyses such as pathway and gene ontology enrichment analysis.

-

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a specific promoter or response element in response to estradiol.

Objective: To quantify the activation of an Estrogen Response Element (ERE) by estradiol.

Cell Line: T47D human breast cancer cells stably transfected with an ERE-luciferase reporter construct (e.g., T47D-KBluc).[11]

Protocol:

-

Cell Culture and Plating:

-

Culture T47D-KBluc cells in RPMI-1640 supplemented with 10% FBS.

-

Two days before the experiment, switch to a medium containing 10% charcoal-dextran treated FBS to remove steroids.

-

Plate the cells in a 96-well white-wall, clear-bottom plate at a density of 50,000 cells per well.

-

-

Treatment:

-

The next day, replace the medium with fresh medium containing various concentrations of 17β-estradiol or a vehicle control.

-

Incubate the cells for 24 hours.[11]

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the dose-response curve and calculate the EC50 value for estradiol.

-

Conclusion

This compound's regulation of gene expression is a complex process involving both genomic and non-genomic signaling pathways. Understanding these mechanisms is fundamental for the development of targeted therapies for a variety of hormone-dependent conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate molecular events orchestrated by estradiol, ultimately contributing to a deeper understanding of its physiological and pathological roles. The quantitative data presented herein serves as a valuable reference for the design and interpretation of such studies.

References

- 1. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synergism between genomic and non genomic estrogen action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The EstroGene database reveals diverse temporal, context-dependent, and bidirectional estrogen receptor regulomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Secondary Analysis of Human Bulk RNA-Seq Dataset Suggests Potential Mechanisms for Letrozole Resistance in Estrogen-Positive (ER+) Breast Cancer [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line | Scilit [scilit.com]

- 11. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholars.northwestern.edu [scholars.northwestern.edu]

- 14. illumina.com [illumina.com]

- 15. An Optimized ChIP-Seq Protocol to Determine Chromatin Binding of Estrogen Receptor Beta - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Estrogen Therapy: A Technical Guide to Estradiol Hemihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (B170435) hemihydrate, a crystalline form of the primary female sex hormone 17β-estradiol, represents a cornerstone in hormone replacement therapy (HRT) and various other medical applications related to estrogen deficiency. As a bioidentical hormone, it is chemically and biologically identical to the estradiol naturally produced in the human body.[1] Its hemihydrate form, incorporating half a molecule of water per molecule of estradiol, confers advantageous stability, making it a preferred choice in numerous pharmaceutical formulations.[2] This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, synthesis, and mechanism of action of estradiol hemihydrate, tailored for professionals in research and drug development.

Discovery and History

The journey to understanding and utilizing estrogens began in the early 20th century, with the initial isolation and crystallization of estrone (B1671321) in 1929 by Edward Doisy and Alfred Butenandt.[3] The more potent estradiol was discovered later. While the precise moment of the first identification of the hemihydrate form is not extensively documented, its prominence grew from the need for a stable, crystalline form of estradiol suitable for pharmaceutical manufacturing.[2] Early challenges in extracting estradiol from natural sources, which required vast quantities of biological material, spurred the development of semi-synthetic routes.[2] A pivotal advancement in the 1940s was the use of diosgenin (B1670711) from Mexican yams, which enabled large-scale production of steroid precursors.[2] The hemihydrate form of estradiol gained favor due to its superior stability during processes like lyophilization and its compatibility with various drug delivery systems, including transdermal patches.[2] It is considered the most stable crystalline form of estradiol.[4][5]

Physicochemical and Crystallographic Properties

This compound typically presents as a white to off-white crystalline powder.[6] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol (B145695) and methanol (B129727).[6] The inclusion of water molecules in its crystal lattice plays a crucial role in stabilizing the three-dimensional structure through hydrogen bonding with the hydroxyl groups of adjacent estradiol molecules.[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | (C₁₈H₂₄O₂)₂·H₂O | [7] |

| Molecular Weight | 562.8 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | Approximately 176 °C | |

| Water Solubility | 0.0213 mg/mL | [8] |

| logP | 3.57 | [8] |

| pKa (Strongest Acidic) | 10.33 | [8] |

Crystallographic Data

The crystal structure of this compound is well-characterized, with the orthorhombic space group P2₁2₁2₁.[9]

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [9] |

| Space Group | P 2₁ 2₁ 2₁ | [7] |

| a | 6.54127 Å | [7] |

| b | 12.05549 Å | [7] |

| c | 19.2527 Å | [7] |

| α | 90° | [7] |

| β | 90° | [7] |

| γ | 90° | [7] |

Experimental Protocols

Synthesis of this compound from Estrone

The most common synthetic route to this compound involves the reduction of estrone.[2][4] This process is critical for achieving the desired 17β-estradiol stereoisomer, which is significantly more potent than the 17α-estradiol epimer.[2][5]

Workflow for Estradiol Synthesis and Hemihydrate Crystallization

Caption: General workflow for the synthesis of this compound from estrone.

Detailed Methodology:

-

Dissolution: Dissolve estrone in an alkaline solution of methanol at room temperature.[4]

-

Reduction: Cool the solution to between -10°C and -5°C. Add an alkaline solution of a reducing agent, such as sodium borohydride, over a period of approximately 2 hours, maintaining the low temperature.[4] The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[4]

-

Temperature Maintenance: After the initial low-temperature reduction, the reaction mixture is maintained at a slightly higher temperature (e.g., 0-10°C) for about an hour to ensure near-complete conversion to the 17β-estradiol form.[4]

-

Precipitation and Isolation: Acidify the reaction mixture to a pH of 2 using a dilute acid (e.g., HCl) to precipitate the crude estradiol.[4] Filter the precipitate, wash it to remove any remaining acid, and dry it.[4]

-

Recrystallization to Hemihydrate: Dissolve the crude estradiol in a suitable solvent system, such as aqueous isopropyl alcohol, with heating.[4]

-

Crystallization and Drying: Cool the solution to 0°C to induce crystallization of this compound.[4] Filter the resulting crystals and dry them. The final product should have a moisture content consistent with the hemihydrate form (approximately 3.2-3.8%).[4]

Analytical Method: TLC-Densitometry for Quantification in Tablets

Thin-Layer Chromatography (TLC) combined with densitometry is a validated method for the quantification of this compound in pharmaceutical dosage forms.[7][10][11][12]

Workflow for TLC-Densitometry Analysis

Caption: Workflow for the quantification of this compound using TLC-densitometry.

Detailed Methodology:

-

Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration. For tablet analysis, extract the active ingredient from the powdered tablets using a suitable solvent.

-

Chromatography:

-

Stationary Phase: Use silica (B1680970) gel 60F₂₅₄ plates.[7][12]

-

Mobile Phase: A common mobile phase is a mixture of chloroform (B151607) and acetone (B3395972) (e.g., 90:10 v/v) or benzene (B151609) and methanol (e.g., 9:1 v/v).[7][12]

-

Application: Apply known volumes of the standard and sample solutions to the TLC plate.

-

Development: Develop the plate in a chromatographic chamber with the chosen mobile phase to a specific distance (e.g., 120 mm).[12]

-

-

Densitometric Analysis:

-

Quantification:

-

Generate a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Pharmacokinetics and Administration

This compound is administered through various routes, including oral, transdermal, and vaginal preparations.[1] The route of administration significantly impacts its pharmacokinetic profile, particularly its bioavailability, due to first-pass metabolism.[13]

Comparative Pharmacokinetic Parameters

| Formulation | Cmax (pg/mL) | Tmax (hours) | Bioavailability | Notes | Source |

| Oral (Micronized) | Varies significantly | ~13-20 | Low (~5%) | Subject to extensive first-pass metabolism. | [14] |

| Transdermal (Patch) | Dependent on dose and patch type | Shorter Tmax compared to some other patches | Higher than oral | Avoids first-pass metabolism. | [15][16] |

| Transdermal (Gel) | Dose and application area dependent | - | - | Provides sustained release. | [17] |

| Vaginal (Cream) | 12.8 ± 16.6 | 8.5 ± 6.2 | High local absorption | Can result in significant systemic absorption. | [13][18] |

Note: Pharmacokinetic parameters can vary widely between individuals and specific product formulations.

Mechanism of Action: Estrogen Receptor Signaling

This compound exerts its physiological effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.[19] These receptors are ligand-activated transcription factors that modulate gene expression. The signaling pathways can be broadly categorized as genomic and non-genomic.

Genomic Signaling Pathway

The classical genomic pathway involves the diffusion of estradiol across the cell membrane and binding to ERs in the cytoplasm or nucleus.[20] This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[20][21]

Genomic Estrogen Signaling Pathway

References

- 1. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 2. Buy this compound | 35380-71-3 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]

- 5. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Nongenomic Signaling Pathways of Estrogen Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The solid state forms of the sex hormone 17-β-estradiol - CrystEngComm (RSC Publishing) DOI:10.1039/C8CE01874J [pubs.rsc.org]

- 10. Development and Validation of a TLC-Densitometry Method for Assay of this compound in Tablets | Bentham Science [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 15. Comparative Evidence Between Transdermal and Oral Estrogen as Part of Feminizing Hormone Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Bioavailability of estradiol from two matrix transdermal delivery systems: Menorest and Climara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. go.drugbank.com [go.drugbank.com]

- 20. researchgate.net [researchgate.net]

- 21. cusabio.com [cusabio.com]

Methodological & Application

Application Notes and Protocols for Estradiol Hemihydrate in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estradiol (B170435) is the most potent naturally produced estrogen and a critical steroid hormone in cellular and physiological processes. Estradiol hemihydrate is a hydrated form of estradiol, often used in research due to its stability.[1] It plays a pivotal role in the development and function of the reproductive system, bone homeostasis, and the central nervous system.[1][2] In the context of in vitro cell culture, estradiol is an essential tool for studying estrogen-dependent signaling pathways, which are implicated in various diseases, including cancer, neurodegenerative disorders, and osteoporosis.[2][3]

Estradiol exerts its effects primarily through two pathways:

-

Genomic (Classical) Pathway: Estradiol diffuses through the cell membrane and binds to nuclear estrogen receptors (ERα or ERβ).[1][2] This complex then translocates to the nucleus, binds to specific DNA sequences known as Estrogen Response Elements (EREs), and modulates the transcription of target genes.[1][4]

-

Non-Genomic (Rapid) Pathway: Estradiol can also bind to membrane-associated estrogen receptors (mERs), triggering rapid intracellular signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, independent of gene transcription.[5][6]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture, methods for assessing cellular responses, and an overview of the key signaling pathways involved.

Data Presentation: Effective Concentrations of Estradiol

The optimal concentration of estradiol varies significantly depending on the cell type and the biological endpoint being measured. The following table summarizes effective concentrations reported in various studies.

| Cell Type | Concentration Range | Observed Effect | Reference |

| Human Breast Cancer Cells (Primary Tumors) | 1 nM - 10 nM | Induction of cell proliferation. | [7][8] |

| Human Endometrial Stem Cells (hEnSCs) | 10 nM | Upregulation of neural markers and promotion of neural differentiation. | [2] |

| Human Lens Epithelial Cells (HLECs) | 1 nM | Increased mitotic activity. | [9] |

| Human Lens Epithelial Cells (HLECs) | 10 µM | Decreased number of viable cells. | [9] |

| Human Lens Epithelial Cells (HLECs) | 0.01 µM - 1 µM | Protection against H₂O₂-induced oxidative stress. | [9] |

| Human Brain Microvascular Endothelial Cells (hBMECs) | 10 nM | Promoted cell adhesion and proliferation after isolation and thawing. | [10] |

| Sheep Myoblasts | 1 nM - 100 nM | Promotion of cell proliferation. | [3] |

| C2C12 Myoblasts | 10 nM - 100 nM | Increased SIRT1 protein levels. | [3] |

| MCF-7 Breast Cancer Cells | 100 nM | Used for estrogen treatment prior to analysis. | [11] |

Experimental Protocols

Protocol 1: Preparation of Estradiol Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution and its subsequent dilution to a 10 nM working solution.

Materials:

-

100% Ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)[13][14]

-

Phenol (B47542) red-free cell culture medium[14][15]

-

Sterile glass vial[12]

-

Sterile microcentrifuge tubes or conical tubes

Procedure:

A. Preparation of 10 mM Stock Solution:

-

Weigh out 2.72 mg of Estradiol powder and place it into a sterile glass vial. (This is based on the molecular weight of 272.4 g/mol for β-Estradiol).

-

Add 1 mL of 100% ethanol or DMSO to the vial.

-

Mix thoroughly by vortexing until the powder is completely dissolved. Protect the solution from light.[12]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[13][15]

-

Store the aliquots at -20°C for up to 3 months.[12]